molecular formula C7H15NO B2500234 (2S)-2-(Oxolan-2-yl)propan-1-amine CAS No. 2248219-21-6

(2S)-2-(Oxolan-2-yl)propan-1-amine

Cat. No.: B2500234
CAS No.: 2248219-21-6
M. Wt: 129.203
InChI Key: RCTRCENEJTUGCA-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Oxolan-2-yl)propan-1-amine is a chiral amine compound that features a tetrahydrofuran ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxolan-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-chloropropan-1-amine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(Oxolan-2-yl)propan-1-amine is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating the mechanisms of metalloenzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its chiral nature and ability to interact with biological targets make it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Oxolan-2-yl)propan-1-amine
  • (2S)-2-(Tetrahydrofuran-2-yl)propan-1-amine
  • (2S)-2-(Oxolan-3-yl)propan-1-amine

Uniqueness

(2S)-2-(Oxolan-2-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(oxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTRCENEJTUGCA-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.